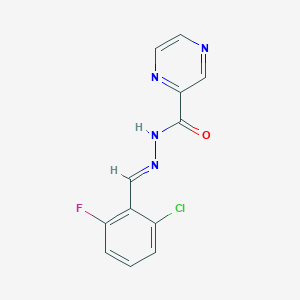
Methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(3,4-diméthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle est un composé organique complexe appartenant à la classe des tétrahydroquinoléines. Ce composé est caractérisé par sa structure unique, qui comprend un noyau quinoléine substitué par divers groupes fonctionnels, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(3,4-diméthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle implique généralement un processus en plusieurs étapes. Une méthode courante implique la réaction de cycloaddition de Povarov, où la p-toluidine, le benzaldéhyde et le trans-méthyl-isoeugénol sont utilisés comme réactifs de départ. La réaction se déroule par une séquence de processus de cycloaddition et de N-furoylation .
Méthodes de production industrielle
les principes de la chimie verte, tels que l'utilisation de solvants eutectiques profonds et l'irradiation micro-ondes, peuvent être appliqués pour optimiser le processus de synthèse, le rendant plus efficace et respectueux de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(3,4-diméthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions nécessitent généralement des températures contrôlées et des solvants spécifiques pour se dérouler efficacement .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine, des alcools et des quinoléines substituées, en fonction des conditions de réaction et des réactifs utilisés .
Applications de la recherche scientifique
Le 4-(3,4-diméthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur pour synthétiser des molécules plus complexes avec des utilités biologiques potentielles.
Mécanisme d'action
Le mécanisme d'action du 4-(3,4-diméthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur de NF-κB, un complexe protéique qui joue un rôle crucial dans la régulation de la réponse immunitaire aux infections. En inhibant NF-κB, le composé peut moduler les réponses inflammatoires et potentiellement exercer des effets anticancéreux .
Applications De Recherche Scientifique
Methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex molecules with potential bio-utilities.
Mécanisme D'action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of NF-κB, a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, the compound can modulate inflammatory responses and potentially exert anticancer effects .
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Diméthoxyphénéthylamine : Ce composé est un analogue du principal neurotransmetteur humain, la dopamine, et est étroitement lié à la mescaline.
2-(4-Chlorophényl)-4-(3,4-diméthoxyphényl)-6-méthoxy-3-méthylquinoléine : Ce dérivé présente des activités biologiques similaires, notamment des propriétés anticancéreuses et antifongiques.
Unicité
Le 4-(3,4-diméthoxyphényl)-2,7,7-triméthyl-5-oxo-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de méthyle est unique en raison de son motif de substitution spécifique sur le noyau quinoléine, qui confère des activités biologiques et une réactivité chimique distinctes. Sa capacité à agir comme un inhibiteur de NF-κB le distingue des autres composés similaires, ce qui en fait un candidat précieux pour de nouvelles recherches en chimie médicinale .
Propriétés
Formule moléculaire |
C22H27NO5 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H27NO5/c1-12-18(21(25)28-6)19(13-7-8-16(26-4)17(9-13)27-5)20-14(23-12)10-22(2,3)11-15(20)24/h7-9,19,23H,10-11H2,1-6H3 |
Clé InChI |
VEPFEJSHJIBGSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-Dichloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11987214.png)
![9-Bromo-5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987216.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11987221.png)

![(5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11987230.png)
![2,6-dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenyl acetate](/img/structure/B11987231.png)
![isopropyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987236.png)
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B11987239.png)

![4H-Naphtho[1,2-b]pyran-3-carbonitrile, 2-amino-4-(3-chlorophenyl)-](/img/structure/B11987258.png)
![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11987260.png)
![4-Bromo-2-(7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11987261.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11987267.png)
![3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11987273.png)
